Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Overview
Description
“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a derivative of 3-Azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives involve various transition-metal-catalyzed and transition-metal-free catalytic systems . One method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .Scientific Research Applications
Chemical Modifications and Biopolymer Applications
Xylan Derivatives and Applications : Research on xylan, a biopolymer, has shown that chemical modifications can produce ethers and esters with specific properties, leading to applications in drug delivery and as antimicrobial agents. This highlights the potential of chemically modified biopolymers in diverse applications, similar to how "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" might be applied in scientific research for its unique properties (Petzold-Welcke et al., 2014).
Solvent Applications in Extraction
Sustainable Lipophilic Solvents : A study on 2-methyloxolane (2-MeOx) as a sustainable alternative to hexane for the extraction of natural products underlines the importance of environmentally friendly solvents. This demonstrates the ongoing search for effective and less harmful solvents in scientific research, which could be relevant for considering "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" in similar contexts (Rapinel et al., 2020).
Flame Retardancy and Material Science
Cyclotriphosphazene Compounds : The research on cyclotriphosphazene compounds, known for their flame retardancy and dielectric properties, illustrates the potential of specific chemical structures in improving material safety and functionality. These findings suggest areas where "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" could be explored, given its structural uniqueness (Usri et al., 2021).
Hydrogen Storage and Energy
Organic Liquid Phase Hydrogen Carriers : An overview of organic compounds as hydrogen carriers reflects the ongoing research into alternative energy storage solutions. This area could be relevant for compounds like "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" in terms of research into novel energy materials (Bourane et al., 2016).
properties
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
CAS RN |
1212063-26-7 | |
Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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